

3-Ethyl-2-methylpyridine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Ethyl-2-methylpyridine**

Cat. No.: **B3422996**

[Get Quote](#)

An In-Depth Technical Guide to **3-Ethyl-2-methylpyridine**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-Ethyl-2-methylpyridine**, tailored for researchers, scientists, and professionals in drug development. Moving beyond basic data, this document delves into the compound's fundamental properties, synthesis, analytical characterization, and critical applications, with an emphasis on the causal relationships that inform laboratory practice.

Core Molecular Identity

3-Ethyl-2-methylpyridine is a substituted pyridine derivative, a heterocyclic aromatic organic compound. Its foundational identity is defined by its molecular formula and weight, which are the starting points for all stoichiometric and analytical considerations.

The structure consists of a pyridine ring substituted with a methyl group at position 2 and an ethyl group at position 3. This specific arrangement of alkyl groups influences its steric and electronic properties, impacting its reactivity and potential applications as a chemical intermediate.

Caption: Chemical structure of **3-Ethyl-2-methylpyridine**.

Table 1: Fundamental Properties of **3-Ethyl-2-methylpyridine**

Identifier	Value	Source
Molecular Formula	C₈H₁₁N	[1] [2] [3]
Molecular Weight	121.18 g/mol	[1]
Exact Mass	121.089149355 Da	[1] [2]
IUPAC Name	3-ethyl-2-methylpyridine	[1]
CAS Number	14159-59-2	[1]

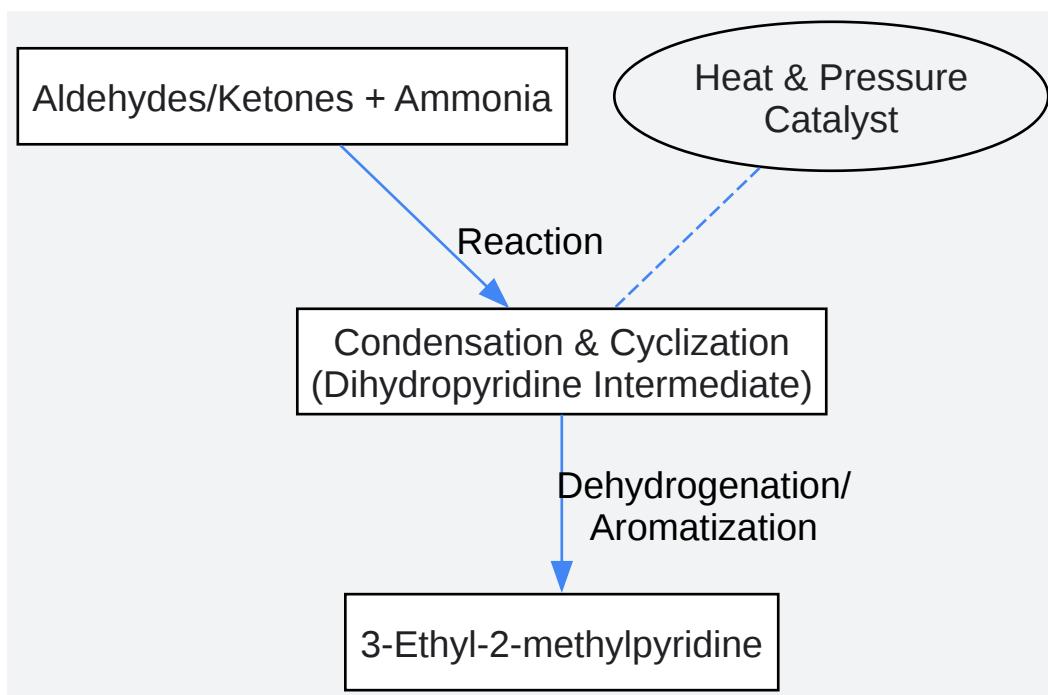
| Canonical SMILES | CCC1=C(N=CC=C1)C |[\[1\]](#) |

Physicochemical and Spectroscopic Data

The physical properties of **3-Ethyl-2-methylpyridine** are critical for its handling, purification, and use in reactions. For instance, its boiling point dictates the conditions required for distillation, while its density is essential for accurate measurements by volume.

Table 2: Physicochemical Properties

Property	Value	Source
Density	0.919 g/cm³	[2] [3]
Boiling Point	178.6 °C at 760 mmHg	[2] [3]
Flash Point	58.2 °C	[2] [3]
Vapor Pressure	1.33 mmHg at 25°C	[2]
XLogP3	2.0	[2]


| Refractive Index | 1.499 |[\[3\]](#) |

Spectroscopic data provides the empirical basis for structural confirmation. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for verifying the identity and purity of the compound.[\[1\]](#)

Synthesis Pathways and Chemical Reactivity

Substituted pyridines like **3-Ethyl-2-methylpyridine** are commonly synthesized via condensation reactions. One of the most established methods is the Chichibabin pyridine synthesis, which involves the reaction of aldehydes, ketones, or their equivalents with ammonia.^[4] Specifically, 5-ethyl-2-methylpyridine, a structural isomer, is produced industrially by the condensation of paraldehyde (a trimer of acetaldehyde) and ammonia.^[5] A similar logic applies to other isomers.

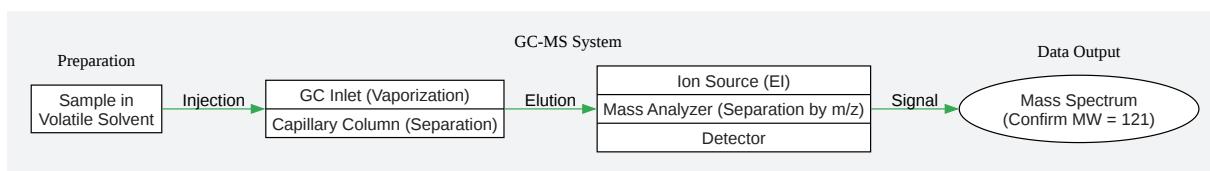
The choice of reactants and catalysts is crucial; it dictates the substitution pattern on the final pyridine ring. The reaction is typically performed under heat and pressure, driving the cyclization and dehydration steps that lead to the aromatic pyridine core.

[Click to download full resolution via product page](#)

Caption: Generalized pathway for pyridine synthesis.

In terms of reactivity, the alkyl side chains of **3-Ethyl-2-methylpyridine** are susceptible to oxidation. This reaction is of significant industrial importance, as the oxidation of related compounds like 5-ethyl-2-methylpyridine is a key step in the synthesis of nicotinic acid (Vitamin B3).^{[5][6]} The pyridine ring itself is relatively resistant to oxidation but can undergo electrophilic substitution, although it is less reactive than benzene.

Analytical Workflow: Molecular Weight and Purity Determination

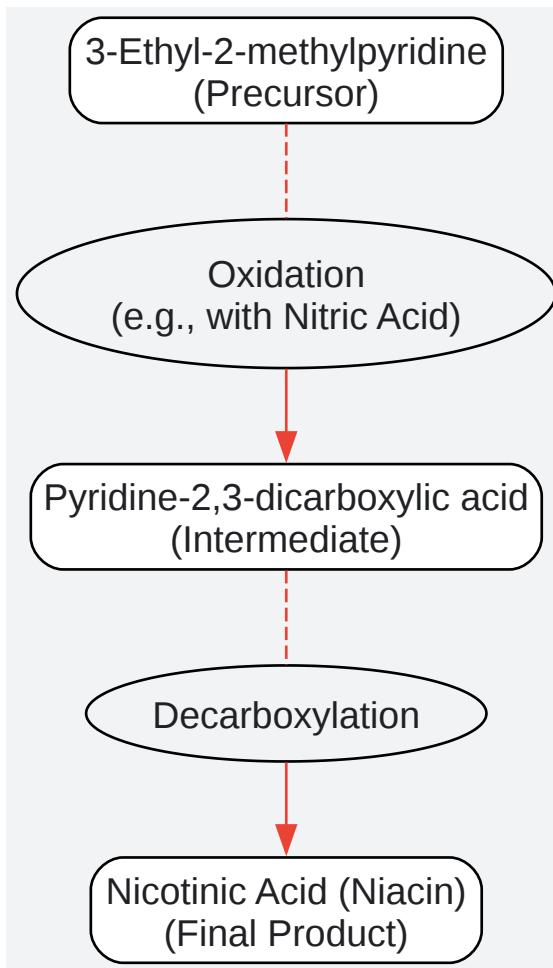

Confirming the molecular weight and purity of **3-Ethyl-2-methylpyridine** is a prerequisite for its use in any research or development setting. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for this purpose, providing both separation from impurities and precise mass determination.

Standard Operating Protocol: GC-MS Analysis

This protocol outlines a self-validating system for the characterization of **3-Ethyl-2-methylpyridine**. The causality is clear: chromatographic separation ensures that the mass spectrum obtained is of a pure compound, allowing for unambiguous identification.

- Sample Preparation:
 - Prepare a dilute solution (approx. 100 µg/mL) of the **3-Ethyl-2-methylpyridine** sample in a high-volatility solvent such as dichloromethane or hexane. The choice of solvent is critical to ensure complete volatilization in the GC inlet without interfering with the analysis.
- Instrument Setup (Typical Parameters):
 - GC:
 - Inlet Temperature: 250°C (ensures rapid vaporization).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min. This temperature gradient allows for the separation of components based on their boiling points and column interactions.
 - MS:
 - Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level provides reproducible fragmentation patterns.

- Mass Range: Scan from m/z 40 to 200. This range comfortably includes the molecular ion and expected fragments.
- Injection and Analysis:
 - Inject 1 μL of the prepared sample into the GC inlet.
 - The compound travels through the capillary column, separating from any impurities. The time it takes to elute is its retention time.
- Data Interpretation:
 - The primary peak in the chromatogram corresponds to **3-Ethyl-2-methylpyridine**.
 - The mass spectrum for this peak should show a molecular ion (M^+) peak at $m/z = 121$, confirming its molecular weight.^[7]
 - The fragmentation pattern serves as a fingerprint for structural confirmation.


[Click to download full resolution via product page](#)

Caption: Workflow for molecular weight confirmation using GC-MS.

Role in Pharmaceutical and Chemical Synthesis

3-Ethyl-2-methylpyridine and its isomers are valuable building blocks in organic synthesis. Their primary application lies in their use as precursors to more complex molecules, particularly in the pharmaceutical and agrochemical industries.^[8]

The most prominent application is the synthesis of nicotinic acid (Niacin or Vitamin B3) and its amide, nicotinamide.^[6] These compounds are essential human nutrients and are also used to treat hyperlipidemia.^[6] The industrial synthesis often involves the oxidation of an alkylpyridine, such as 3-ethyl-2-methylpyridine.^{[5][6]}

[Click to download full resolution via product page](#)

Caption: Synthetic role as a precursor to Nicotinic Acid.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **3-Ethyl-2-methylpyridine** is paramount for safety. The information is derived from Safety Data Sheets (SDS).

- Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, impervious clothing, and appropriate gloves. In case of insufficient ventilation, a full-face respirator

should be used.[9][10]

- **Handling:** Handle in a well-ventilated area or under a chemical fume hood. Keep away from open flames, hot surfaces, and sources of ignition.[10][11] Grounding of containers is necessary to prevent static discharge.[11][12]
- **Storage:** Store in a dry, cool, and well-ventilated place. Keep containers tightly closed and store separately from incompatible materials such as strong oxidants and acids.[10][13]
- **Fire-Fighting:** Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9][13] Wear self-contained breathing apparatus if necessary.[10]
- **Spill Response:** Absorb spills with inert material (e.g., sand, vermiculite) and collect in suitable, closed containers for disposal.[10] Prevent entry into drains and waterways.[10][12]

Conclusion

3-Ethyl-2-methylpyridine is a well-defined chemical entity whose utility is firmly established by its molecular formula ($C_8H_{11}N$) and molecular weight (121.18 g/mol). Its significance extends beyond these fundamental numbers; it serves as a crucial intermediate in the synthesis of valuable compounds, most notably nicotinic acid. A thorough understanding of its physicochemical properties, synthesis, and analytical characterization is essential for its effective and safe utilization in research and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Ethyl-2-methylpyridine | $C_8H_{11}N$ | CID 34087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]

- 5. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 6. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ICSC 0802 - 3-METHYLPYRIDINE [chemicalsafety.ilo.org]
- To cite this document: BenchChem. [3-Ethyl-2-methylpyridine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3422996#3-ethyl-2-methylpyridine-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

